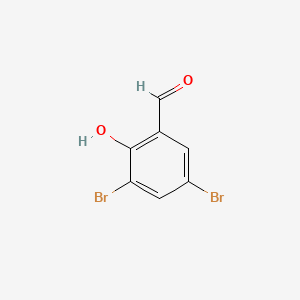

3,5-Dibromosalicylaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZOXYGFQMROFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021796 | |

| Record name | 3,5-Dibromosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-59-5 | |

| Record name | 3,5-Dibromosalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromosalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dibromosalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIBROMOSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A260PBI3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromosalicylaldehyde: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,5-Dibromosalicylaldehyde. It details experimental protocols for its synthesis, purification, and characterization. Furthermore, this guide explores its applications in drug development, with a focus on its anticancer activity through the inhibition of the PI3K/AKT/mTOR signaling pathway and the antimicrobial potential of its Schiff base derivatives.

Core Physical and Chemical Properties

This compound is a yellow to yellow-brown crystalline powder with a characteristic aromatic odor.[1] It is an important intermediate in organic synthesis, particularly in the preparation of Schiff bases and other heterocyclic compounds.

Structural and General Properties

| Property | Value | Reference |

| IUPAC Name | 3,5-dibromo-2-hydroxybenzaldehyde | [2] |

| Synonyms | 3,5-Dibromo-2-hydroxybenzaldehyde, Dalyde | [2] |

| CAS Number | 90-59-5 | [2] |

| Molecular Formula | C₇H₄Br₂O₂ | [2] |

| Molecular Weight | 279.91 g/mol | [2] |

| Appearance | Yellow to yellow-brown crystalline powder | [1] |

| Odor | Aromatic | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 82-83.5 °C (lit.) | [3] |

| Boiling Point | 261.2±35.0 °C (Predicted) | [3] |

| Density | 1.9661 g/cm³ (rough estimate) | [3] |

| pKa | 6.08±0.23 (Predicted) | [3] |

Solubility

| Solvent | Solubility | Reference |

| Methanol | Soluble (25 mg/mL), clear, yellow to brown | [3] |

| Hot Alcohol | Readily soluble | [1] |

| Ether | Readily soluble | [1] |

| Benzene | Readily soluble | [1] |

| Chloroform | Readily soluble | [1] |

| Water | Insoluble | [3] |

| Boiling Water | Slightly soluble | [1] |

Synthesis and Purification

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of salicylaldehyde (B1680747) in glacial acetic acid.[4]

Experimental Protocol:

-

Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid in a flask.

-

Separately, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.

-

Slowly add the bromine solution in small portions to the salicylaldehyde solution with stirring. The reaction is exothermic and cooling may be necessary to control the temperature.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by pouring the reaction mixture into water, which will precipitate the crude this compound.

-

The crude product is then collected by filtration, washed with water, and dried. This method typically yields a nearly quantitative amount of the product.[4]

Logical Workflow for Synthesis:

Synthesis of this compound.

Purification Methods

Purification of the crude product is essential to obtain high-purity this compound for research and drug development applications.

Experimental Protocol:

-

Select a suitable solvent or solvent system. Common choices include ethanol, methanol/water, or hexane (B92381)/ethyl acetate (B1210297) mixtures.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

-

Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

Experimental Protocol:

-

Prepare a chromatography column with a suitable stationary phase, typically silica (B1680970) gel.

-

Select an appropriate mobile phase (eluent). The choice of eluent depends on the polarity of the compound and impurities. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is commonly used, with the polarity adjusted to achieve good separation.[6] Thin-layer chromatography (TLC) can be used to determine the optimal solvent system.

-

Dissolve the crude this compound in a minimum amount of the eluent.

-

Load the sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 11.50 (s, 1H, -OH)

-

δ 9.81 (s, 1H, -CHO)

-

δ 7.89 (d, J=2.3 Hz, 1H, Ar-H)

-

δ 7.67 (d, J=2.3 Hz, 1H, Ar-H) [1]

Sample Preparation for NMR:

-

Dissolve approximately 5-25 mg of this compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to an NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[7]

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[8][9]

-

Place the resulting fine powder into a pellet-forming die.

-

Apply high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]

-

Place the pellet in the sample holder of the IR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electron ionization (EI) is a common method.[3] The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of various biologically active compounds.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against glioblastoma. Its mechanism of action is believed to involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.[10]

PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound:

References

- 1. This compound(90-59-5) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page [chem.ualberta.ca]

- 6. web.uvic.ca [web.uvic.ca]

- 7. NMR solvent reference shift [chem.ch.huji.ac.il]

- 8. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3,5-Dibromosalicylaldehyde: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromosalicylaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. Its unique chemical structure, featuring a reactive aldehyde group, a hydroxyl group, and two bromine atoms on the benzene (B151609) ring, makes it an important precursor for the synthesis of a wide range of compounds, most notably Schiff bases and their metal complexes, which have shown significant potential in various therapeutic areas. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis protocols, and key applications in research and drug discovery.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 90-59-5 | [1][2][3] |

| Molecular Formula | C₇H₄Br₂O₂ | [4][1][3][5] |

| Molecular Weight | 279.91 g/mol | [4][1][3][5] |

| Appearance | Yellow to yellow-brown crystalline powder | |

| Melting Point | 82-85 °C | [6] |

| Solubility | Soluble in methanol, ether, benzene, chloroform, and hot alcohol. Sparingly soluble in boiling water and insoluble in cold water. | |

| IUPAC Name | 3,5-Dibromo-2-hydroxybenzaldehyde | [2][5] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are outlined below.

| Spectroscopic Technique | Key Peaks/Signals | Citations |

| ¹H NMR (CDCl₃) | δ ~11.49 (s, 1H, -OH), δ ~9.81 (s, 1H, -CHO), δ ~7.89 (d, 1H, Ar-H), δ ~7.66 (d, 1H, Ar-H) | [1] |

| IR (KBr) | Characteristic peaks for O-H, C-H (aromatic), C=O (aldehyde), and C-Br stretching. | [4][2] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ~278, with characteristic isotopic pattern for two bromine atoms. | [1][2][7] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the bromination of salicylaldehyde (B1680747).[6]

Materials:

-

Salicylaldehyde

-

Glacial Acetic Acid

-

Bromine

Procedure:

-

Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid in a flask.

-

In a separate beaker, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.

-

Slowly add the bromine solution to the salicylaldehyde solution in small portions with cooling.

-

The reaction mixture is stirred until the reaction is complete.

-

The product, this compound, can be isolated by pouring the reaction mixture into water, followed by filtration and recrystallization, yielding a nearly quantitative yield.[6]

Synthesis of a Schiff Base from this compound

This compound is a common starting material for the synthesis of Schiff bases. The following is a general procedure.

Materials:

-

This compound

-

A primary amine (e.g., an amino acid or another amine-containing compound)

-

Ethanol (B145695) or Methanol

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of the desired primary amine in the same solvent.

-

Add the amine solution to the this compound solution dropwise while stirring.

-

The reaction mixture is then typically refluxed for a period of time to ensure the completion of the condensation reaction.

-

Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Applications in Research and Drug Development

This compound is a valuable precursor in the development of novel therapeutic agents and research tools.

Synthesis of Biologically Active Schiff Bases and Metal Complexes

The most prominent application of this compound is in the synthesis of Schiff bases and their coordination complexes with various metal ions (e.g., Cu(II), Ni(II), Zn(II), Co(II)).[6][8] These complexes have been investigated for a range of biological activities:

-

Urease Inhibition: Schiff base copper(II) complexes derived from this compound have demonstrated potent inhibitory activity against jack bean urease, with IC₅₀ values in the low micromolar range.[8]

-

Antibacterial Activity: Chiral Schiff base metal complexes synthesized from derivatives of 3,5-dibromobenzaldehyde (B114249) have shown potential as antibacterial agents.

-

Anticancer Research: Palladium(II) complexes of this compound have been studied for their potential to regulate osteosarcoma cell proliferation.[9] Furthermore, Schiff bases of the related 5-bromosalicylaldehyde (B98134) have been explored as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a target in breast cancer therapy.[10][11]

Precursor for Heterocyclic Compounds

This compound reacts with alkyl cyanoacetates in the presence of ammonium (B1175870) acetate (B1210297) to form 4H-chromenes, a class of heterocyclic compounds with diverse biological activities.[6]

Use in Mechanistic Studies

Schiff bases derived from this compound, such as N-(3,5-dibromosalicylidene)-methylamine, have been used as models to study the tautomeric equilibrium and proton transfer mechanisms in the active sites of enzymes that utilize the pyridoxal-5'-phosphate (PLP) cofactor.[12]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of a Schiff base metal complex starting from this compound.

Caption: Synthesis of a Schiff Base Metal Complex.

Potential Signaling Pathway Involvement

The diagram below conceptualizes how a derivative of this compound, as part of a metal complex, might be investigated for its role in cancer cell signaling, based on related research.

Caption: Potential Role in a Signaling Pathway.

Conclusion

This compound is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly Schiff base metal complexes, underscore its importance. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound(90-59-5) 1H NMR [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 90-59-5 | FD29079 | Biosynth [biosynth.com]

- 4. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 90-59-5 [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound 98 90-59-5 [sigmaaldrich.com]

Solubility Profile of 3,5-Dibromosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3,5-Dibromosalicylaldehyde in common organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document summarizes the existing qualitative and quantitative information and furnishes general experimental protocols for its determination. Furthermore, it details established synthetic routes involving this compound, which are crucial for its application in medicinal chemistry and materials science.

Quantitative Solubility Data

The solubility of this compound has been qualitatively described in the literature. It is reported to be readily soluble in ether, benzene, chloroform, hot petroleum ether, alcohol, and glacial acetic acid.[1][2] Conversely, it is sparingly soluble in water.[1][2] To date, a single quantitative solubility value has been identified in the public domain.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Not Specified | 25[1][3][4] |

A comprehensive, temperature-dependent analysis of solubility in a wider range of common organic solvents such as ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, and hexane (B92381) is not currently available in the literature and would require dedicated experimental investigation.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of a compound is critical for various applications, including formulation development and reaction optimization. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.

General Protocol: Gravimetric Solubility Determination

This protocol outlines the fundamental steps for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dish or vial

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or water bath until equilibrium is reached. The time required to reach equilibrium should be determined experimentally but is typically several hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the solution to stand undisturbed for a sufficient time to permit the settling of undissolved solids.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette.

-

Immediately filter the solution using a syringe filter to remove any suspended solid particles. The filter material should be compatible with the solvent.

-

-

Solvent Evaporation:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a vacuum oven at a suitable temperature may be used.

-

-

Drying and Weighing:

-

Once the solvent has been completely removed, place the evaporation dish containing the solid residue in an oven at a temperature below the melting point of this compound to ensure all residual solvent is removed.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula:

S (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of the filtered solution withdrawn

-

Synthetic Applications and Experimental Workflows

This compound is a versatile building block in organic synthesis, most notably in the preparation of Schiff bases and chromene derivatives, which are classes of compounds with significant interest in medicinal chemistry and materials science.

Synthesis of Schiff Bases

Schiff bases derived from this compound are important ligands in coordination chemistry and have been investigated for their biological activities. The general synthesis involves the condensation of this compound with a primary amine.

Synthesis of 4H-Chromenes

4H-Chromenes are a class of heterocyclic compounds with a broad spectrum of biological activities. They can be synthesized via a multi-component reaction involving this compound, an active methylene (B1212753) compound, and a nucleophile, often in the presence of a catalyst. A common example is the reaction with malononitrile (B47326) and a phenol (B47542) or naphthol derivative.

References

Spectroscopic Profile of 3,5-Dibromosalicylaldehyde: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromosalicylaldehyde (CAS No: 90-59-5), a key intermediate in the synthesis of various Schiff bases, ligands, and biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is crucial for confirming the identity and purity of the compound in synthetic and analytical workflows.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.49 - 11.50 | Singlet | - | -OH (hydroxyl proton) |

| 9.81 | Singlet | - | -CHO (aldehyde proton) |

| 7.89 | Doublet | 2.3 | Ar-H |

| 7.66 | Doublet | 2.3 | Ar-H |

Solvent: CDCl₃. Spectrometer frequency: 89.56 MHz and 399.65 MHz.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | -CHO (aldehyde carbon) |

| 159.2 | C-OH (carbon attached to hydroxyl) |

| 140.1 | Ar-C |

| 130.5 | Ar-C |

| 124.8 | Ar-C-Br |

| 115.6 | Ar-C-Br |

| 112.9 | Ar-C |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl group) |

| ~1660 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1570 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Medium | C-O stretch (phenol) |

| ~860 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600-700 | Medium-Strong | C-Br stretch |

Sample preparation: KBr wafer or ATR.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 282 | ~48 | [M+4]⁺ (isotope peak with ²Br) |

| 280 | 100 | [M+2]⁺ (isotope peak with ¹Br⁸¹Br) |

| 278 | ~52 | [M]⁺ (molecular ion with ²Br) |

| 252 | ~3.5 | [M-CO]⁺ |

| 223 | ~7.0 | [M-CHO-Br]⁺ |

| 172 | ~10.5 | [M-2Br]⁺ |

| 143 | ~9.7 | [M-2Br-CHO]⁺ |

Ionization method: Electron Ionization (EI) at 75 eV.[1] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is clearly visible in the mass spectrum, with prominent peaks at M, M+2, and M+4.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

-

The NMR spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.

-

The instrument is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization)

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce volatilization into the ion source, which is maintained under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Discovery and Enduring Utility of 3,5-Dibromosalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromosalicylaldehyde, a halogenated derivative of salicylaldehyde (B1680747), has been a compound of interest in the scientific community for over a century. Its journey from initial synthesis in the early 20th century to its current applications in medicinal chemistry and materials science is a testament to its versatile reactivity. This technical guide provides an in-depth exploration of the discovery, history, and key chemical properties of this compound. It details historical and contemporary synthetic protocols, presents key quantitative data in a structured format, and illustrates its synthetic utility and biological significance through graphical representations. This document serves as a comprehensive resource for researchers leveraging this important chemical building block.

Introduction

This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with a formyl group, a hydroxyl group, and two bromine atoms at positions 3 and 5. This substitution pattern imparts unique chemical properties that have been exploited in a wide range of applications, most notably in the synthesis of Schiff bases and their subsequent metal complexes. These derivatives have shown significant potential in various fields, including catalysis, materials science, and, importantly, as therapeutic agents with anticancer, antibacterial, and enzyme-inhibiting properties. This guide will delve into the historical context of its discovery and provide a detailed overview of its synthesis and applications.

Discovery and History

The first preparations of this compound were reported in the early 1920s. Wentworth and Brady, in 1920, and subsequently Brewster in 1924, described its synthesis through the bromination of salicylaldehyde in glacial acetic acid.[1] These early works laid the foundation for the exploration of its chemical reactivity. The primary focus of this early research was the synthesis of Schiff's bases, a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone.[2] The work by Brewster, in particular, detailed the preparation of various Schiff's bases from this compound, highlighting its utility as a robust chemical intermediate.[2] Another early method involved the bromination in the presence of sodium acetate (B1210297) in glacial acetic acid at 50°C, as described by Lindemann and Forth in 1924.[1]

Physicochemical Properties

This compound is a yellow to yellow-brown crystalline powder with a characteristic aromatic odor.[2][3] It is known to color the skin bright yellow, similar to salicylaldehyde.[2][3] Its solubility profile is a key aspect of its handling and reactivity.

| Property | Value | References |

| Molecular Formula | C₇H₄Br₂O₂ | [1][4][5] |

| Molecular Weight | 279.91 g/mol | [1][4] |

| Melting Point | 82-86 °C | [1][2][3] |

| Appearance | Yellow to yellow-brown crystalline powder | [2][3] |

| Solubility | Readily soluble in ether, benzene, chloroform, and hot alcohol. Sparingly soluble in water. | [1][2][3] |

Spectroscopic Data

The structural elucidation of this compound is well-supported by various spectroscopic techniques.

| Technique | Key Data | References |

| ¹H NMR | Spectral data available, confirming the presence of aromatic and aldehydic protons. | [6] |

| IR Spectroscopy | Infrared spectral data is available from the Coblentz Society's collection. | [7] |

| Mass Spectrometry | Mass spectral data is available in the NIST/EPA/NIH Mass Spectral Library. | [7] |

Experimental Protocols

Historical Synthesis of this compound

The following protocol is based on the methods described in early 20th-century literature.[1][2]

Materials:

-

Salicylaldehyde

-

Glacial Acetic Acid

-

Bromine

Procedure:

-

Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid.

-

In a separate flask, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.

-

Slowly add the bromine solution in small portions to the salicylaldehyde solution with cooling.

-

The this compound product is obtained in nearly quantitative yield.[2]

-

The crude product can be purified by steam distillation or recrystallization from hot petroleum ether.[1]

Applications in Research and Drug Development

A primary application of this compound is in the synthesis of Schiff bases. These compounds are formed through the condensation of the aldehyde with a primary amine. The resulting imine linkage is a key feature that allows for the chelation of metal ions, forming stable metal complexes. These metal complexes have been the subject of extensive research due to their diverse biological activities.

Derivatives of this compound have been investigated for a range of therapeutic applications:

-

Anticancer Activity: Schiff base metal complexes derived from salicylaldehyde analogues have demonstrated cytotoxicity against various cancer cell lines.[1][2][8] The proposed mechanisms often involve DNA binding and intercalation, leading to apoptosis.

-

Enzyme Inhibition: Certain Schiff base complexes of this compound have shown potent inhibitory activity against enzymes like urease.[3]

-

Antibacterial and Antifungal Activity: The inherent antimicrobial properties of Schiff bases and their metal complexes make them promising candidates for the development of new anti-infective agents.

Visualizing Workflows and Applications

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use in the formation of a Schiff base metal complex.

Caption: Synthetic pathway and application of this compound.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from this compound to its potential therapeutic applications.

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This compound is a historically significant and synthetically versatile molecule. From its initial preparation over a century ago, it has remained a relevant building block for the creation of complex molecular architectures with significant biological activities. Its ability to readily form Schiff bases and subsequently chelate with a variety of metal ions has positioned it as a valuable precursor in the development of potential therapeutic agents. The continued exploration of the biological properties of its derivatives ensures that this compound will remain a compound of interest for researchers in medicinal chemistry and drug development for the foreseeable future.

References

- 1. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

An In-depth Technical Guide on the Health and Safety of 3,5-Dibromosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3,5-Dibromosalicylaldehyde (CAS No. 90-59-5), a chemical intermediate used in the synthesis of various compounds, including Schiff bases and 4H-chromenes.[1][2] Adherence to proper safety protocols is crucial when handling this compound due to its potential health and environmental hazards.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The following tables summarize its GHS classification and hazard statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity — single exposure | 3 |

| Hazardous to the aquatic environment, acute hazard | 1 |

Table 2: Hazard and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 + H312 | Harmful if swallowed or in contact with skin.[3] |

| H315 | Causes skin irritation.[3][4] |

| H319 | Causes serious eye irritation.[3][4] |

| H335 | May cause respiratory irritation.[3][4] |

| H400 | Very toxic to aquatic life.[4] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P273 | Avoid release to the environment.[5][6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P391 | Collect spillage.[5][6][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][6] |

Signal Word: Warning[3]

GHS Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₄Br₂O₂[3][4][8] |

| Molecular Weight | 279.91 g/mol [3][4][8] |

| Appearance | Yellow to yellow-brown crystalline powder.[1][2][9] |

| Melting Point | 82-83.5 °C[1][2][9] |

| Boiling Point | 261.2 ± 35.0 °C (Predicted)[2][9] |

| Solubility | Soluble in methanol (B129727) (25 mg/mL), ether, benzene, chloroform, and hot alcohol. Insoluble in water.[1][2][9] |

| Odor | Aromatic[1][2] |

Toxicological Information

While detailed toxicological studies are not fully available, the existing data indicates that this compound is harmful if swallowed or in contact with skin.[3][10] It also causes skin, eye, and respiratory irritation.[3][10]

Table 4: Toxicological Data

| Endpoint | Result |

| Acute Oral Toxicity | Category 4[3] |

| Acute Dermal Toxicity | Category 4[3] |

| Skin Irritation | Causes skin irritation.[3][10] |

| Eye Irritation | Causes serious eye irritation.[3][10] |

| Respiratory Irritation | May cause respiratory irritation.[3][10] |

| Other | The toxicological properties have not been fully investigated.[10] |

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physical-chemical properties of this compound are not publicly available in the provided search results. These tests are typically conducted according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.

Caption: First aid workflow for exposure to this compound.

Detailed First Aid Procedures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[10] If you feel unwell, call a POISON CENTER or doctor.[10]

-

Skin Contact: In case of skin contact, wash with plenty of soap and water.[10] If skin irritation occurs, get medical advice/attention.[10] Contaminated clothing should be removed and washed before reuse.[10]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do, and continue rinsing.[10] If eye irritation persists, seek medical advice/attention.[10]

-

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[10] Rinse the mouth.[10]

Handling and Storage

Proper handling and storage procedures are necessary to minimize risk.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[10]

-

Do not eat, drink, or smoke when using this product.[10]

-

Wear protective gloves, clothing, eye, and face protection.[10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]

-

Use only outdoors or in a well-ventilated area.[10]

Storage:

-

Store in a well-ventilated place.[10]

-

Keep the container tightly closed.[10]

-

Store locked up.[10]

-

Incompatible materials include strong oxidizing agents.[10]

Accidental Release Measures

In case of a spill or release, the following measures should be taken:

-

Personal Precautions: Ensure adequate ventilation and use personal protective equipment as required.[10]

-

Environmental Precautions: Do not flush into surface water or sanitary sewer systems.[10] This substance is very toxic to aquatic organisms.[10]

-

Methods for Containment and Cleaning Up: Sweep up the material and shovel it into suitable containers for disposal.[10]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[3]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][10]

Ecological Information

This compound is very toxic to aquatic organisms.[10] It is important to prevent its release into the environment.

Table 5: Ecotoxicity Data

| Organism | Test | Result |

| Freshwater Fish | LC50 | 0.8 - 1.2 mg/L, 96h |

Source:[10]

There is no information available regarding its bioaccumulation or mobility.[10]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

This document is intended to provide a summary of the available health and safety information for this compound and should be used in conjunction with the full Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this product before use.

References

- 1. This compound | 90-59-5 [chemicalbook.com]

- 2. This compound CAS#: 90-59-5 [m.chemicalbook.com]

- 3. fishersci.nl [fishersci.nl]

- 4. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 90-59-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. This compound | 90-59-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound [drugfuture.com]

- 9. 90-59-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to High-Purity 3,5-Dibromosalicylaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, and applications of a key synthetic building block.

This technical guide provides a comprehensive overview of high-purity 3,5-Dibromosalicylaldehyde, a crucial reagent for researchers, scientists, and professionals in drug development. This document details commercial supplier specifications, synthesis and purification protocols, and its application in the synthesis of Schiff bases, alongside an exploration of the biological signaling pathways its derivatives may influence.

Commercial Availability and Specifications

High-purity this compound is available from a range of chemical suppliers. The quality and purity of the commercially available product can vary, making a thorough evaluation of supplier specifications essential for research and development applications. Key quality attributes from prominent suppliers are summarized below.

Table 1: Comparison of Commercial High-Purity this compound Specifications

| Supplier | Purity | Analysis Method | Melting Point (°C) | Appearance |

| Sigma-Aldrich | 98%[1] | Not specified | 82-83.5 (lit.)[1] | Solid[1] |

| TCI America | >98.0%[2] | HPLC[2] | 81.0 to 85.0[2] | White to Orange to Green powder to crystalline[2] |

| Biosynth | Not specified | Not specified | Not specified | Not specified |

| Thermo Fisher Scientific | 98% | Not specified | Not specified | Not specified |

| Santa Cruz Biotechnology | 97%[3] | Not specified | Not specified | Not specified |

Note: It is highly recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and impurity profile.

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of salicylaldehyde (B1680747). The following protocol is a representative method for its preparation and subsequent purification to achieve high purity.

Experimental Protocol: Synthesis of this compound

Materials:

-

Salicylaldehyde

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Deionized water

-

Ethanol

Procedure:

-

In a fume hood, dissolve salicylaldehyde in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled salicylaldehyde solution with continuous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing ice water. A yellow precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the filtrate is colorless.

-

To remove any unreacted bromine, wash the crude product with a saturated sodium bisulfite solution, followed by washing with deionized water.

Experimental Protocol: Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot filter the solution to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain high-purity this compound.

Workflow for the Synthesis and Purification of this compound

References

An In-depth Technical Guide to the Electrophilic Substitution Mechanism in the Synthesis of 3,5-Dibromosalicylaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the electrophilic aromatic substitution mechanism underlying the synthesis of 3,5-Dibromosalicylaldehyde. It covers the theoretical principles, directing group effects, a step-by-step reaction mechanism, detailed experimental protocols, and relevant physicochemical data.

Introduction

This compound is a vital synthetic intermediate used in the creation of more complex molecules, such as Schiff bases, 4H-chromenes, and various ligands for coordination chemistry.[1][2][3][4][5] Its synthesis from salicylaldehyde (B1680747) is a classic example of an electrophilic aromatic substitution (EAS) reaction, where the principles of substituent effects on an aromatic ring dictate the outcome of the reaction. Understanding this mechanism is crucial for optimizing reaction conditions and for the rational design of related synthetic pathways. This document serves as a technical resource, detailing the mechanistic underpinnings and practical execution of this synthesis.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[6] The reaction preserves the highly stable aromatic system. The general mechanism proceeds through a two-step process involving a carbocation intermediate.[7][8]

-

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E+). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring.[7][8] The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][8]

-

Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon of the arenium ion. This is a fast step that restores the stable aromatic π-system, yielding the substituted product.[6][7][8]

Role of Substituents in EAS

Substituents already present on the benzene (B151609) ring profoundly influence both the rate of reaction and the position of the incoming electrophile. They are broadly classified as activating or deactivating groups.

-

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of EAS relative to benzene.[9][10][11] They are typically ortho, para-directors because they can effectively stabilize the positive charge of the arenium ion intermediate through resonance or inductive effects when the electrophile adds to these positions.[9][12] Examples include hydroxyl (-OH), amino (-NH2), and alkyl (-R) groups.

-

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate.[9][10][11] Most deactivating groups are meta-directors. This is because substitution at the meta position avoids placing the positive charge of the arenium ion on the carbon atom directly attached to the electron-withdrawing group, which would be highly destabilizing.[9] Examples include nitro (-NO2), carbonyl (-CHO, -COR), and sulfonyl (-SO3H) groups. Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

Mechanism of this compound Synthesis

The synthesis of this compound from salicylaldehyde via bromination is a direct application of these EAS principles.

Starting Material Analysis: Salicylaldehyde has two substituents on the benzene ring:

-

Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director.[9][12]

-

Aldehyde (-CHO) group: A moderately deactivating group and a meta-director.[9]

When both an activating and a deactivating group are present, the directing effect is controlled by the more powerful activating group.[9] In salicylaldehyde, the hydroxyl group's directing effect dominates. The -OH group at position 1 directs incoming electrophiles to positions 3 (ortho), and 5 (para). Coincidentally, the -CHO group at position 2 directs to position 5 (meta). This alignment of directing effects strongly favors substitution at positions 3 and 5.

Step-by-Step Bromination Mechanism

The reaction proceeds in two successive bromination steps. The electrophile is bromine (Br₂), which becomes polarized upon approach to the electron-rich aromatic ring.

Step 1: Formation of the Monobromo-intermediate The highly activated salicylaldehyde ring attacks a bromine molecule. The hydroxyl group directs the first bromine atom to either the ortho (position 3) or para (position 5) position. Both positions are activated, leading to the formation of a mixture of 3-bromo- (B131339) and 5-bromosalicylaldehyde. The arenium ion intermediate is stabilized by resonance, with particularly stable contributors where the positive charge is delocalized onto the hydroxyl oxygen. A base (such as the acetate (B1210297) ion from the acetic acid solvent) then removes a proton to restore aromaticity.

Step 2: Formation of this compound The resulting monobrominated salicylaldehyde is still an activated ring due to the powerful -OH group. It rapidly undergoes a second bromination at the remaining available activated position. If the first bromine added at position 5, the second will add at position 3, and vice versa. This leads to the final product, this compound.

Salicylaldehyde [label=<

Intermediate [label=<

FinalProduct [label=<

Salicylaldehyde -> Intermediate [label="+ Br₂\n- HBr", color="#4285F4"]; Intermediate -> FinalProduct [label="+ Br₂\n- HBr", color="#4285F4"]; } .dot Figure 2: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of this compound.[1][3]

Materials:

-

Salicylaldehyde (20 g)

-

Glacial Acetic Acid (200 cc total)

-

Bromine (20 cc)

-

Standard laboratory glassware (e.g., flask, dropping funnel, condenser)

-

Stirring apparatus

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Dissolution: Dissolve 20 g of salicylaldehyde in 100 cc of glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.

-

Bromine Solution Preparation: Separately, prepare a solution of 20 cc of bromine in 100 cc of glacial acetic acid.

-

Reaction: While stirring the salicylaldehyde solution, add the bromine solution in small portions from the dropping funnel. The reaction can be exothermic, so control the rate of addition to maintain a manageable temperature.

-

Completion: After the addition is complete, continue stirring the mixture until the reaction is complete (this can be monitored by TLC).

-

Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Purification: Collect the yellow crystalline powder by filtration. The product can be purified by recrystallization from a suitable solvent like hot alcohol or by steam distillation, as it is slightly soluble in boiling water.[1][3] The final product is a yellow to yellow-brown crystalline powder.[1][3][5]

Data Presentation

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,5-dibromo-2-hydroxybenzaldehyde | [13] |

| CAS Number | 90-59-5 | [13][14] |

| Molecular Formula | C₇H₄Br₂O₂ | [13][14][15][16] |

| Molecular Weight | 279.91 g/mol | [13][14][15][16] |

| Appearance | Yellow to yellow-brown crystalline powder | [1][3][5] |

| Melting Point | 82-83.5 °C | [3][4][5] |

| Solubility | Soluble in methanol, ether, benzene, chloroform, hot alcohol. Slightly soluble in boiling water. Insoluble in cold water. | [1][3][4][5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Signals and Interpretation | Reference |

| ¹H NMR (CDCl₃) | δ ~11.5 ppm (s, 1H, -OH), δ ~9.8 ppm (s, 1H, -CHO), δ ~7.9 ppm (d, 1H, Ar-H), δ ~7.7 ppm (d, 1H, Ar-H) | [17] |

| IR Spectrum | Characteristic peaks for O-H stretching, C=O stretching (aldehyde), and C-Br stretching. | [14][18] |

| Mass Spec (EI) | Molecular ion peak (M⁺) consistent with the isotopic pattern of two bromine atoms. | [19] |

Table 3: Summary of a Typical Synthesis Protocol

| Parameter | Details | Reference |

| Reactant 1 | Salicylaldehyde (20 g) | [1][3] |

| Reactant 2 | Bromine (20 cc) | [1][3] |

| Solvent | Glacial Acetic Acid (~200 cc) | [1][3] |

| Molar Ratio (Br₂:Salicylaldehyde) | Approximately 2:1 | Calculated |

| Yield | Nearly quantitative | [1][3] |

Conclusion

The synthesis of this compound is a textbook illustration of electrophilic aromatic substitution, governed by the powerful activating and ortho, para-directing effects of the hydroxyl group on the salicylaldehyde scaffold. The reaction proceeds efficiently through a two-step bromination, yielding the desired product in high yield. The principles demonstrated in this synthesis are fundamental to organic chemistry and are widely applicable in the development of pharmaceuticals and other advanced materials where precise functionalization of aromatic rings is required.

References

- 1. This compound | 90-59-5 [chemicalbook.com]

- 2. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 90-59-5 [m.chemicalbook.com]

- 4. 3,5-ジブロモサリチルアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. cdn2.assets-servd.host [cdn2.assets-servd.host]

- 13. This compound | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. scbt.com [scbt.com]

- 16. This compound | 90-59-5 | FD29079 | Biosynth [biosynth.com]

- 17. This compound(90-59-5) 1H NMR [m.chemicalbook.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound [webbook.nist.gov]

Methodological & Application

Synthesis and Application of Schiff Bases Derived from 3,5-Dibromosalicylaldehyde: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers in medicinal chemistry and materials science now have access to a comprehensive guide on the synthesis and application of Schiff bases derived from 3,5-Dibromosalicylaldehyde. This document provides detailed application notes and experimental protocols, aimed at facilitating research and development in these critical fields. The guide includes in-depth methodologies, quantitative data summaries, and visual representations of experimental workflows and potential biological pathways.

Introduction

Schiff bases are a versatile class of organic compounds synthesized from the condensation of a primary amine and an aldehyde or ketone. Those derived from this compound are of particular interest due to their wide range of biological activities, including antimicrobial and enzyme-inhibiting properties, as well as their applications in catalysis and materials science. The presence of bromine atoms on the salicylaldehyde (B1680747) ring is believed to enhance the lipophilicity and biological efficacy of these compounds. This document outlines the synthesis, characterization, and various applications of these promising molecules.

Synthesis of Schiff Bases from this compound

The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine in a suitable solvent, often with the aid of an acid catalyst. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base from this compound and an Aromatic Amine

Materials:

-

This compound (1.0 mmol)

-

Substituted Aromatic Amine (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

Procedure:

-

Dissolve this compound in 10 mL of hot absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the aromatic amine in 10 mL of absolute ethanol.

-

Add the amine solution to the aldehyde solution dropwise with continuous stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Attach a reflux condenser and heat the mixture at reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.

-

Characterize the product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Biological Activities

Schiff bases derived from this compound and their metal complexes have demonstrated significant potential in various applications, most notably as antimicrobial agents and enzyme inhibitors.

Antimicrobial Activity

These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria as well as some fungi. The antimicrobial activity is generally attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function. The presence of the lipophilic bromine atoms can enhance the passage of the molecule through the microbial cell membrane.

General Mechanism of Antimicrobial Action:

Caption: Potential mechanisms of antimicrobial action of Schiff bases.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Synthesized Schiff base

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Prepare a stock solution of the Schiff base in DMSO.

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial suspension to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A standard antibiotic is also tested as a reference.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Representative Antimicrobial Activity Data

| Compound ID | Amine Moiety | Test Organism | MIC (µg/mL) |

| SB-1 | Aniline | S. aureus | 62.5 |

| SB-1 | Aniline | E. coli | 125 |

| SB-2 | p-Toluidine | S. aureus | 31.25 |

| SB-2 | p-Toluidine | E. coli | 62.5 |

| SB-3 | 2-Aminophenol | S. aureus | 15.6 |

| SB-3 | 2-Aminophenol | E. coli | 31.25 |

Note: The data presented are hypothetical and for illustrative purposes. Actual values may vary.

Urease Inhibition

Metal complexes of Schiff bases derived from this compound have shown potent inhibitory activity against the enzyme urease.[1] Urease is implicated in pathologies such as peptic ulcers and urinary tract infections caused by Helicobacter pylori and Proteus mirabilis, respectively. The inhibition is thought to occur through the coordination of the Schiff base metal complex to the nickel ions in the active site of the enzyme.

Experimental Protocol: In Vitro Urease Inhibition Assay

Materials:

-

Jack bean urease

-

Urea (B33335) solution

-

Phosphate buffer (pH 7.0)

-

Phenol-hypochlorite reagent

-

Synthesized Schiff base metal complex

-

Standard inhibitor (e.g., Thiourea)

Procedure:

-

Prepare solutions of the test compound in a suitable solvent.

-

In a test tube, mix a solution of urease with the test compound at various concentrations and incubate for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding urea solution.

-

After a set incubation period, stop the reaction and measure the amount of ammonia (B1221849) produced using the phenol-hypochlorite method (Berthelot reaction).

-

The absorbance is measured spectrophotometrically.

-

The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

Table 2: Urease Inhibition Activity of Schiff Base Metal Complexes [1]

| Complex ID | Metal Ion | IC₅₀ (µM) |

| Cu(II)-SB-1 | Cu²⁺ | 1.51 - 3.52 |

| Ni(II)-SB-1 | Ni²⁺ | > 50 |

| Zn(II)-SB-1 | Zn²⁺ | > 50 |

| Co(II)-SB-1 | Co²⁺ | > 50 |

| Thiourea (Standard) | - | 21.2 |

Note: Data is based on published literature. "SB-1" represents a Schiff base derived from this compound.

Anticancer Activity and Potential Signaling Pathway Involvement

Some salicylaldehyde-derived Schiff base complexes have been investigated for their anticancer properties.[2] One of the proposed mechanisms involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain copper complexes of salicylaldehyde-amino acid Schiff bases have been shown to inhibit the proliferation of cancer cells and may be associated with the downregulation of the p53 tumor suppressor protein.[2]

Potential Signaling Pathway: p53-Mediated Apoptosis

Caption: A simplified diagram illustrating the potential involvement of p53 in apoptosis, which may be modulated by certain Schiff base complexes.

Conclusion

The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel compounds with significant biological activities. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in drug discovery and materials science. Further investigations into the mechanisms of action and the development of more potent and selective derivatives are warranted to fully exploit the therapeutic potential of this class of compounds.

Contact: [Name of Corresponding Scientist/Department] [Institution] [Email] [Phone Number]

References

Application Notes and Protocols: Preparation and Biological Evaluation of Metal Complexes Using 3,5-Dibromosalicylaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes derived from salicylaldehyde (B1680747) and its substituted derivatives represent a promising class of compounds in medicinal chemistry and drug development. The coordination of metal ions with these organic ligands can significantly enhance their biological activities, including antimicrobial, antioxidant, and anticancer properties. The 3,5-dibromosalicylaldehyde moiety is of particular interest due to the influence of halogen substituents on the electronic and steric properties of the resulting complexes, which can modulate their therapeutic efficacy.[1]

This document provides detailed protocols for the synthesis and characterization of metal complexes using this compound and its Schiff base derivatives. It also summarizes their potential applications in drug development, with a focus on their interactions with biological targets such as DNA and enzymes.

I. Synthesis of Metal Complexes

The synthesis of metal complexes with this compound derivatives can be broadly categorized into two main approaches: direct ligation of the aldehyde and the use of Schiff base ligands derived from the aldehyde.

A. Direct Ligation of this compound

In this method, the deprotonated this compound acts as a bidentate ligand, coordinating to the metal center through its phenolate (B1203915) and carbonyl oxygen atoms.[1][2]

Experimental Workflow: Direct Ligation

Caption: General workflow for the synthesis of metal complexes via direct ligation of this compound.

Protocol 1: Synthesis of an Iron(III) Complex with this compound [2]

-

Ligand Preparation: Dissolve this compound in methanol.

-

Deprotonation: Add a stoichiometric amount of a strong base, such as sodium methoxide (B1231860) (CH₃ONa) or potassium hydroxide (B78521) (KOH), to the ligand solution to deprotonate the phenolic hydroxyl group in situ.

-

Reaction: Slowly add the deprotonated ligand solution to a methanolic solution of ferric chloride hexahydrate (FeCl₃·6H₂O).

-

Stirring: Stir the resulting mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete complex formation.

-

Isolation: The resulting solid complex, such as [Fe(3,5-diBr-salo)₃], can be collected by filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., cold methanol) to remove any unreacted starting materials and dry under vacuum.

B. Synthesis via Schiff Base Ligands

Schiff bases are formed by the condensation of a primary amine with an aldehyde. This compound can be reacted with various amines to form Schiff base ligands, which are then used to chelate metal ions. This approach allows for a high degree of tunability of the resulting metal complex's properties by varying the amine component.

Experimental Workflow: Schiff Base Complex Synthesis

Caption: General workflow for the synthesis of metal complexes using Schiff base ligands derived from this compound.

Protocol 2: Synthesis of a Palladium(II) Schiff Base Complex [3]

-

Ligand Synthesis:

-

Dissolve this compound in hot ethanol (B145695).

-

Add an equimolar amount of 4-methoxyaniline dissolved in ethanol to the aldehyde solution.

-

Add a few drops of formic acid as a catalyst.

-

Reflux the mixture for approximately 4.5 hours.

-

Cool the solution to allow the Schiff base ligand to precipitate.

-

Collect the precipitate by filtration, wash with ethanol, and recrystallize from ethanol.

-

-

Complex Synthesis:

-

A general procedure involves the reaction of Pd(CH₃COO)₂ with the corresponding deprotonated Schiff base ligand.[4]

-

The Schiff base ligand is dissolved in a suitable solvent, and a base is added to deprotonate it.

-

A solution of the palladium salt is then added, and the mixture is stirred, often with heating.

-

The resulting palladium(II) complex precipitates from the solution and is collected by filtration, washed, and dried.

-

II. Characterization of Metal Complexes

The synthesized complexes are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

| Technique | Purpose | Key Observations |

| FT-IR Spectroscopy | To identify the coordination mode of the ligand. | Shift of the C=O stretching vibration to lower wavenumbers upon coordination.[1][5] Disappearance of the phenolic O-H band, and a shift in the C-O stretching vibration, indicating deprotonation and coordination of the phenolato oxygen.[1][5] |

| UV-Vis Spectroscopy | To study the electronic transitions and geometry of the complex. | Appearance of new charge transfer bands upon complexation. |

| ¹H NMR Spectroscopy | To elucidate the structure of the complex in solution. | Disappearance of the phenolic -OH proton signal upon deprotonation and coordination.[5] Shifts in the signals of the aldehyde and aromatic protons upon complexation.[5] |